1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structure:
Structure:CF2HNHC(CH3)NH2
Name: this compound
Molecular Formula: CHFN
Molecular Weight: 162.14 g/mol
Appearance: Colorless to pale yellow solid
Melting Point: 201-203°C
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the difluoromethylation of a suitable precursor. For example, the reaction of 4-methyl-1H-pyrazol-3-amine with a difluoromethylating agent can yield the desired product.
Reaction Conditions:Precursor: 4-methyl-1H-pyrazol-3-amine
Difluoromethylating Agent: e.g., ClCFH
Solvent: Organic solvents (e.g., DMF, DMSO)
Temperature: Typically at room temperature or slightly elevated
Catalyst: Metal-based catalysts or radical initiators
Industrial Production: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions:
Electrophilic Substitution: Reacts with electrophiles (e.g., acyl chlorides) to form substituted derivatives.
Nucleophilic Substitution: Undergoes nucleophilic substitution reactions (e.g., with alkyl halides).
Radical Chemistry: Minisci-type radical chemistry can introduce the difluoromethyl group into heteroaromatics.
Cross-Coupling: Methods exist to construct C(sp)–CFH bonds.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a building block for drug development.
Agriculture: Potential use as a fungicidal agent.
Process Chemistry: Interest in its synthetic accessibility for pharmaceutical molecules.
Mechanism of Action
The precise mechanism by which 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, this compound’s unique difluoromethyl group sets it apart. Researchers may compare it with related pyrazole derivatives.
Properties
Molecular Formula |
C5H7F2N3 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-3-2-10(5(6)7)9-4(3)8/h2,5H,1H3,(H2,8,9) |
InChI Key |
FPEKOMYMHCVGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
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